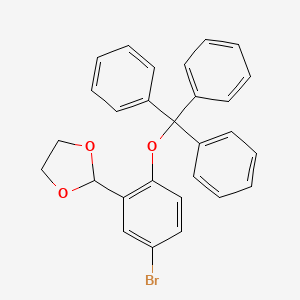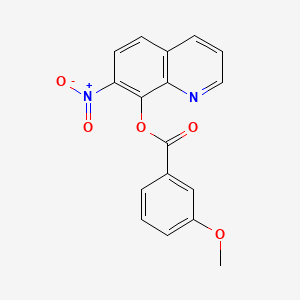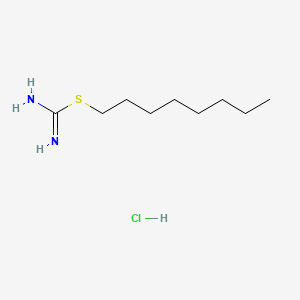
Acetamide, N-(2,6-dimethylphenyl)-2-(methylpentylamino)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(2,6-dimethylphenyl)-2-(methylpentylamino)-, monohydrochloride is a chemical compound with a complex structure. It is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular configuration, which contributes to its distinct properties and functions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2,6-dimethylphenyl)-2-(methylpentylamino)-, monohydrochloride typically involves multiple steps. The process begins with the preparation of the intermediate compounds, followed by their reaction under specific conditions to form the final product. Common reagents used in the synthesis include acetic anhydride, dimethylphenylamine, and methylpentylamine. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process is optimized for efficiency and yield, with careful monitoring of reaction parameters. Industrial production methods may also involve purification steps to ensure the compound meets the required standards for its intended applications.
化学反応の分析
Types of Reactions
Acetamide, N-(2,6-dimethylphenyl)-2-(methylpentylamino)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: In this reaction, the compound gains electrons, resulting in the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of substituted compounds with different functional groups.
科学的研究の応用
Acetamide, N-(2,6-dimethylphenyl)-2-(methylpentylamino)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and its effects on specific medical conditions.
Industry: The compound is used in the production of various industrial products, including pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of Acetamide, N-(2,6-dimethylphenyl)-2-(methylpentylamino)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
類似化合物との比較
Similar Compounds
- Acetamide, N-(2,6-dimethylphenyl)-2-(ethylamino)-, monohydrochloride
- Acetamide, N-(2,6-dimethylphenyl)-2-(propylamino)-, monohydrochloride
- Acetamide, N-(2,6-dimethylphenyl)-2-(butylamino)-, monohydrochloride
Uniqueness
Compared to similar compounds, Acetamide, N-(2,6-dimethylphenyl)-2-(methylpentylamino)-, monohydrochloride is unique due to its specific molecular structure, which imparts distinct properties and functions. Its unique configuration allows for specific interactions with molecular targets, making it valuable for various scientific and industrial applications.
特性
CAS番号 |
35891-89-5 |
|---|---|
分子式 |
C16H27ClN2O |
分子量 |
298.8 g/mol |
IUPAC名 |
[2-(2,6-dimethylanilino)-2-oxoethyl]-methyl-pentylazanium;chloride |
InChI |
InChI=1S/C16H26N2O.ClH/c1-5-6-7-11-18(4)12-15(19)17-16-13(2)9-8-10-14(16)3;/h8-10H,5-7,11-12H2,1-4H3,(H,17,19);1H |
InChIキー |
VGCMDANERVGBAR-UHFFFAOYSA-N |
正規SMILES |
CCCCC[NH+](C)CC(=O)NC1=C(C=CC=C1C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



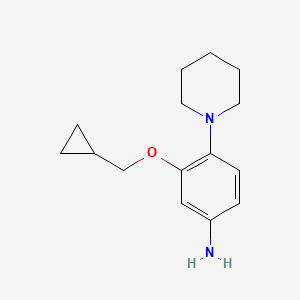
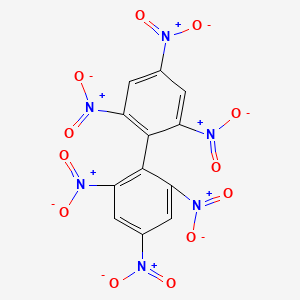
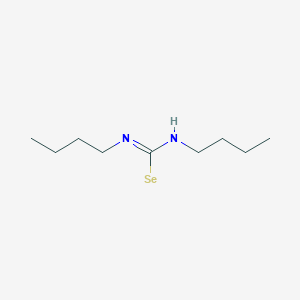
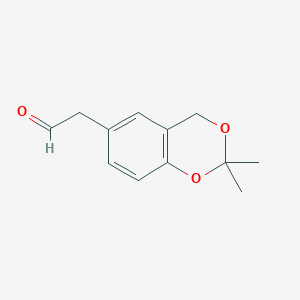
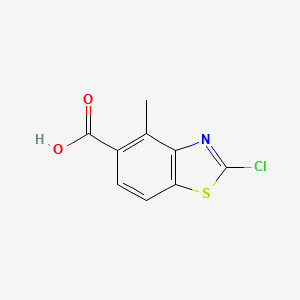
![N-(6-Methyl-5-{3-[(4-nitrobenzene-1-sulfonyl)(phenyl)amino]propyl}-4-oxo-1,4-dihydropyrimidin-2-yl)acetamide](/img/structure/B13731882.png)
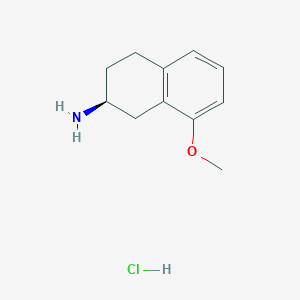
![(2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]-N-(5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl)propanamide](/img/structure/B13731886.png)


